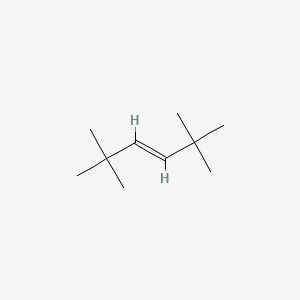

(E)-2,2,5,5-Tetramethylhex-3-ene

Description

Contextualization within Modern Organic Chemistry Research on Alkenes

Alkenes, hydrocarbons containing at least one carbon-carbon double bond, are fundamental building blocks in organic synthesis and are central to numerous research areas. The study of their reactivity, particularly in addition reactions, has been a cornerstone of organic chemistry. In this context, (E)-2,2,5,5-Tetramethylhex-3-ene serves as an important model compound for investigating the limits and nuances of established reaction mechanisms. Its sterically encumbered nature provides a platform to probe the influence of extreme steric bulk on reaction pathways that are otherwise well-understood for less hindered alkenes.

Unique Structural Features and Their Implications for Reactivity and Conformation, particularly Steric Hindrance

The most defining characteristic of this compound is the presence of two tert-butyl groups in a trans configuration across the double bond. nih.gov This arrangement creates a sterically crowded environment around the C=C bond, effectively shielding it from the approach of reagents. This steric hindrance has several significant implications:

Reduced Reactivity: The bulky tert-butyl groups impede the access of electrophiles and other reactants to the electron-rich double bond. This leads to a marked decrease in reactivity towards common alkene reactions such as electrophilic addition and epoxidation compared to less substituted alkenes.

Conformational Rigidity: The steric strain imposed by the tert-butyl groups influences the molecule's preferred conformation, favoring a more extended and rigid structure to minimize non-bonded interactions.

Influence on Stereochemistry: In reactions that do occur, the steric bulk can dictate the stereochemical outcome, favoring pathways that minimize steric clash.

The table below summarizes some of the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C10H20 |

| Molecular Weight | 140.27 g/mol |

| CAS Number | 692-48-8 |

| Synonyms | trans-Di-tert-butylethylene, (E)-Di-tert-butylethylene |

Overview of Key Research Areas and Enduring Challenges Associated with this Chemical Compound

Research involving this compound and similarly hindered alkenes is primarily focused on understanding the interplay between steric effects and reactivity. Key research areas include:

Probing Reaction Mechanisms: This compound is utilized to test the boundaries of reaction mechanisms. For instance, its reluctance to undergo certain electrophilic additions challenges chemists to develop more potent reagents or alternative synthetic pathways.

Spectroscopic and Conformational Analysis: Detailed spectroscopic and computational studies are employed to elucidate the precise conformational preferences and the subtle electronic effects arising from its unique structure. Techniques like gas-phase electron diffraction can provide valuable data on bond lengths and angles in its gaseous state.

Synthesis of Highly Substituted Systems: The synthesis of this compound itself presents a challenge, often requiring specialized methods to overcome the steric hindrance inherent in its formation. Common methods include the dimerization of isobutene or the dehydrogenation of 2,2,5,5-tetramethylhexane (B86233).

Enduring challenges in the study of this compound include the development of synthetic methods to access it and its derivatives in high purity and yield. Furthermore, finding reaction conditions that can overcome its inherent low reactivity to achieve desired transformations remains an active area of investigation. The photochemical isomerization of this compound to its (Z)-isomer is another area of interest, as the properties and reactivity of the two isomers can differ significantly.

Structure

3D Structure

Properties

CAS No. |

22808-06-6 |

|---|---|

Molecular Formula |

C10H20 |

Molecular Weight |

140.27 g/mol |

IUPAC Name |

(E)-2,2,5,5-tetramethylhex-3-ene |

InChI |

InChI=1S/C10H20/c1-9(2,3)7-8-10(4,5)6/h7-8H,1-6H3/b8-7+ |

InChI Key |

UYWLQEPMPVDASH-BQYQJAHWSA-N |

Isomeric SMILES |

CC(C)(C)/C=C/C(C)(C)C |

Canonical SMILES |

CC(C)(C)C=CC(C)(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for E 2,2,5,5 Tetramethylhex 3 Ene and Its Analogues

Stereoselective Synthesis Approaches

Achieving high stereoselectivity in the synthesis of alkenes is a cornerstone of modern organic chemistry. For (E)-2,2,5,5-tetramethylhex-3-ene, where the trans- or (E)-configuration is desired, several strategies can be employed. While specific examples for this exact molecule are not extensively detailed in the provided results, general principles for stereoselective alkene synthesis are well-established.

One common approach involves the use of stereoselective elimination reactions. For instance, an E2 reaction can be highly stereospecific. The choice of a bulky, non-nucleophilic base is often crucial to favor elimination over substitution, and the stereochemical outcome is dictated by the anti-periplanar arrangement of the hydrogen and the leaving group. youtube.com

Another powerful technique is the Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons reaction. These methods are renowned for their ability to form carbon-carbon double bonds with good control over stereochemistry. The (E)-isomer is often favored, particularly with stabilized ylides.

Furthermore, alkyne reduction methodologies offer a reliable route to (E)-alkenes. The use of dissolving metal reductions, such as sodium in liquid ammonia, is a classic method for the anti-reduction of alkynes to trans-alkenes. More modern approaches might involve transition-metal catalyzed hydrosilylation or hydroboration followed by protonolysis, which can also provide high (E)-selectivity.

Recent advancements in catalysis have also provided new tools. For example, olefin metathesis, particularly cross-metathesis, has emerged as a versatile method for alkene synthesis. nih.gov While highly hindered alkenes can be challenging substrates, the development of robust catalysts continues to expand the scope of this reaction.

Challenges in the Synthesis of Highly Hindered Alkenes, specifically related to the this compound Scaffold

The synthesis of this compound and its analogues is fraught with challenges directly attributable to the extreme steric hindrance imposed by the two tert-butyl groups. researchgate.net This steric bulk significantly impacts reaction kinetics and can lead to undesired side reactions or a complete lack of reactivity.

Key challenges include:

Slow Reaction Rates: The bulky substituents shield the reactive center, making it difficult for reagents to approach and form the transition state. This often necessitates harsh reaction conditions, which can lead to decomposition or isomerization.

Competing Reactions: In many cases, reactions that would typically form a double bond can be diverted to other pathways. For example, in elimination reactions, the desired Zaitsev product (the more substituted alkene) may be disfavored due to steric strain, leading to the formation of the less substituted Hofmann product. youtube.com

Difficulty in Purification: The similar physical properties of the desired (E)-alkene and any (Z)-isomer or starting materials can make purification by standard methods like distillation or chromatography challenging.

Low Yields: The combination of slow rates and competing reactions often results in low yields of the target hindered alkene. For instance, attempts at acylcyanation of a sterically hindered mesityl derivative resulted in only trace amounts of the desired product. acs.org

Overcoming these challenges often requires the development of highly specialized reagents and catalysts designed to operate effectively in a sterically demanding environment. For example, new methods using hypervalent iodine reagents have been explored to construct the olefinic bond in overcrowded alkenes. researchgate.net

Exploration of Novel Synthetic Routes and Precursor Chemistry

The pursuit of efficient synthetic pathways to sterically hindered alkenes like this compound has led to the exploration of novel routes and precursor chemistry. Traditional methods often fall short, prompting chemists to devise more creative solutions.

One innovative approach involves the coupling of two sterically hindered fragments. For example, the reaction of a diazo compound with a thioketone can lead to the formation of an episulfide, which can then be desulfurized to yield the alkene. researchgate.net This method can be highly efficient as it allows for selective coupling and can facilitate purification. researchgate.net

Another area of exploration is the use of organometallic reagents. The development of catalysts that can tolerate and even leverage steric hindrance is a key focus. For instance, cationic ruthenium catalysts have been found to be effective for the Markovnikov hydrosilylation of certain alkynes, a process that can be a step in the synthesis of hindered alkenes. rsc.org

The table below summarizes some novel approaches and the types of precursors used:

| Synthetic Approach | Precursor Types | Key Features |

| Diazo-thioketone coupling | Diazo compounds, Thioketones | Forms an episulfide intermediate which is then desulfurized. Can be highly selective. researchgate.net |

| Hypervalent iodine reagents | Not specified | A newer methodology aimed at constructing the olefinic bond in overcrowded systems. researchgate.net |

| Catalytic Cross-Metathesis | Alkenes, Dihaloethenes | Can provide direct access to Z-alkenyl halides, which can be precursors to other alkenes. nih.gov |

| Copper-Catalyzed Acylcyanation | Alkenes, Aryl glyoxylic acids | While challenging for highly hindered systems, this method is being explored for dicarbofunctionalization of alkenes. acs.org |

These examples highlight the ongoing effort to develop synthetic methods that can overcome the steric barriers inherent in the synthesis of molecules like this compound.

Mechanistic Aspects of Carbon-Carbon Bond Formation in Sterically Encumbered Systems

The formation of the central carbon-carbon double bond in this compound is a critical step that is heavily influenced by steric factors. Understanding the mechanisms of these bond-forming reactions is essential for optimizing existing methods and designing new ones.

In many reactions, the mechanism involves the careful orchestration of electronic and steric effects. For example, in metal-catalyzed reactions, the ligand environment around the metal center plays a crucial role. Bulky ligands can create a specific pocket that influences the regioselectivity and stereoselectivity of the reaction.

The formation of carbon-carbon bonds can proceed through various intermediates, including radicals, carbocations, and organometallic species. nih.gov The stability of these intermediates is often a determining factor in the reaction pathway. In sterically hindered systems, intermediates that minimize steric repulsion are favored.

For instance, in some metalloenzyme-catalyzed reactions, the formation of a C-C bond is enabled by the precise positioning of the substrate within the enzyme's active site. nih.gov This pre-organization overcomes the entropic penalty of bringing two reactive groups together. While not directly applicable to typical laboratory synthesis, these biological systems provide inspiration for the design of new catalysts.

The study of reaction mechanisms in sterically hindered systems often relies on a combination of experimental techniques, such as kinetic studies and isotopic labeling, and computational chemistry. thieme-connect.de Computational models can provide valuable insights into the structures of transition states and intermediates that are difficult to observe experimentally.

Ultimately, the successful formation of the C=C bond in this compound and its analogues hinges on a delicate balance of factors. The chosen synthetic method must provide a pathway where the transition state leading to the desired product is significantly lower in energy than any competing pathways.

Elucidation of Reaction Mechanisms and Reactivity Profiles of E 2,2,5,5 Tetramethylhex 3 Ene

Mechanistic Studies of Addition Reactions to the Olefinic Double Bond

The bulky tert-butyl groups on either side of the double bond in (E)-2,2,5,5-tetramethylhex-3-ene sterically shield the π-system, rendering it less susceptible to many typical electrophilic addition reactions. Nevertheless, its reactivity provides valuable insights into the interplay of electronic and steric effects in chemical transformations.

Electrophilic Addition Pathways, including detailed Ozonolysis Mechanisms

Electrophilic addition to alkenes is a fundamental reaction class. youtube.comspcmc.ac.in In the case of this compound, the high degree of steric hindrance makes the formation of a stable carbocation intermediate challenging.

Ozonolysis: Ozonolysis is an organic reaction that involves the cleavage of unsaturated bonds in alkenes, alkynes, and azo compounds by ozone (O₃). wikipedia.org This process replaces the multiple carbon-carbon bond with carbonyl groups. wikipedia.org The reaction proceeds through the formation of an initial, unstable intermediate called a molozonide, which then rearranges to a more stable ozonide. libretexts.org Subsequent work-up of the ozonide determines the final products. Reductive work-up, often using dimethyl sulfide (B99878) or zinc, yields aldehydes or ketones, while oxidative work-up with hydrogen peroxide produces carboxylic acids. masterorganicchemistry.com

The ozonolysis of this compound has been a subject of mechanistic investigation. acs.orgacs.org Due to the symmetrical nature of the alkene, the cleavage of the double bond followed by a standard reductive work-up would be expected to yield a single product, pivalaldehyde (2,2-dimethylpropanal).

Detailed Ozonolysis Mechanism:

The generally accepted Criegee mechanism for the ozonolysis of an alkene involves the following steps:

1,3-Dipolar Cycloaddition: Ozone adds to the double bond in a concerted 1,3-dipolar cycloaddition to form a primary ozonide, also known as a molozonide.

Retro-1,3-Dipolar Cycloaddition: The unstable molozonide rapidly cleaves to form a carbonyl compound and a carbonyl oxide (Criegee intermediate).

1,3-Dipolar Cycloaddition: The carbonyl compound and the carbonyl oxide then recombine in another 1,3-dipolar cycloaddition to form the final, more stable ozonide (a 1,2,4-trioxolane).

For this compound, the reaction would proceed as follows:

Step 1: Ozone adds to the double bond of this compound to form the corresponding molozonide.

Step 2: The molozonide cleaves to form two molecules of pivalaldehyde and two molecules of the corresponding carbonyl oxide.

Step 3: These intermediates recombine to form the final ozonide.

Studies on the ozonolysis of trans-di-tert-butylethylene have provided insights into the mechanistic details and the formation of oligomeric products. acs.org

| Reactant | Reagents | Expected Product (after reductive work-up) |

| This compound | 1. O₃, CH₂Cl₂, -78 °C; 2. (CH₃)₂S | Pivalaldehyde |

Investigation of Radical Addition Processes

Radical addition reactions provide an alternative pathway for the functionalization of alkenes, often with regioselectivity opposite to that of electrophilic additions (anti-Markovnikov). libretexts.org The addition of HBr in the presence of peroxides is a classic example. masterorganicchemistry.com

The initiation step involves the homolytic cleavage of the peroxide to generate alkoxy radicals, which then abstract a hydrogen atom from HBr to produce a bromine radical. libretexts.org This bromine radical then adds to the alkene double bond. In the case of unsymmetrical alkenes, the addition occurs at the less substituted carbon to generate the more stable carbon radical. masterorganicchemistry.com

For the symmetrical this compound, the addition of a bromine radical would lead to a single radical intermediate. This intermediate would then abstract a hydrogen atom from HBr to yield the final product, 3,4-dibromo-2,2,5,5-tetramethylhexane.

| Reactant | Reagents | Expected Product |

| This compound | HBr, ROOR | 3,4-Dibromo-2,2,5,5-tetramethylhexane |

Catalytic Hydrogenation and Semihydrogenation, particularly in the context of Frustrated Lewis Pairs (FLPs)

Catalytic hydrogenation is a fundamental process for the saturation of double bonds. However, the steric bulk of this compound makes it a challenging substrate for traditional heterogeneous catalysts.

Frustrated Lewis Pairs (FLPs): FLPs are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. acsgcipr.org This "frustration" allows them to activate small molecules, including dihydrogen (H₂). acsgcipr.orgnih.gov FLP-catalyzed hydrogenations offer a metal-free alternative for the reduction of various unsaturated compounds, including olefins. acs.orgrsc.org

The mechanism of FLP-catalyzed hydrogenation involves the heterolytic cleavage of H₂ by the Lewis acid and base, forming a protonated Lewis base and a hydridoborate. The alkene is then protonated by the acidic component, and the resulting carbocation is reduced by the hydride from the borate.

The hydrogenation of sterically hindered alkenes like this compound using FLPs is an area of active research. chemistryviews.org The success of such reactions depends on the careful design of the FLP to overcome the steric hindrance of the substrate.

| Substrate Type | Catalyst System | Key Feature |

| Sterically Hindered Alkenes | Frustrated Lewis Pairs (e.g., phosphine/borane) | Metal-free activation of H₂ for reduction of challenging substrates. acsgcipr.orgchemistryviews.org |

Hydroboration-Oxidation and Analysis of Stereochemical Outcomes

Hydroboration-oxidation is a two-step reaction that achieves the anti-Markovnikov hydration of an alkene. masterorganicchemistry.comchemistrysteps.com The first step involves the addition of borane (B79455) (BH₃) across the double bond, which is a syn-addition. masterorganicchemistry.comyoutube.com The subsequent oxidation step, typically with hydrogen peroxide and a base, replaces the boron atom with a hydroxyl group with retention of stereochemistry. masterorganicchemistry.comyoutube.com

For this compound, the syn-addition of borane would lead to the formation of a trialkylborane intermediate. Due to the symmetry of the starting alkene, only one regioisomer is possible. The oxidation step would then yield (2R,3R)- and (2S,3S)-2,2,5,5-tetramethylhexan-3-ol as a racemic mixture. The stereochemical outcome is a direct consequence of the syn-addition of the B-H bond across the double bond. libretexts.org

| Reactant | Reagents | Intermediate | Final Product | Stereochemistry |

| This compound | 1. BH₃·THF; 2. H₂O₂, NaOH | Tri((2R,3R/2S,3S)-2,2,5,5-tetramethylhex-3-yl)borane | (2R,3R)- and (2S,3S)-2,2,5,5-tetramethylhexan-3-ol | Syn-addition |

Pericyclic Reactions and Cycloaddition Chemistry of the Compound

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.orgmsu.edumeta-synthesis.com They are classified into several types, including cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. msu.edulibretexts.org

Cycloaddition Reactions: These reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. libretexts.org The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. libretexts.org Given the steric hindrance of this compound, its participation as a dienophile in Diels-Alder reactions would be highly disfavored. The bulky tert-butyl groups would prevent the necessary approach of the diene to the double bond.

Studies of Rearrangement Reactions Involving the Tetramethylhexene Framework

Carbocation rearrangements are common in reactions involving carbocation intermediates, where a more stable carbocation can be formed through a hydride or alkyl shift. masterorganicchemistry.commasterorganicchemistry.comlibretexts.orglibretexts.org

Detailed Analysis of the Influence of Steric Hindrance on Reaction Pathways and Selectivity

The chemical behavior of this compound is profoundly dictated by the substantial steric hindrance imposed by the two bulky tert-butyl groups positioned on opposite sides of the carbon-carbon double bond. This steric bulk acts as a shield for the π electrons of the double bond, significantly influencing the alkene's reactivity and the selectivity of its reactions.

A clear illustration of this steric influence is the marked difference in stability between the geometric isomers of 2,2,5,5-tetramethylhex-3-ene. The (E) isomer, also known as trans-di-tert-butylethylene, is considerably more stable than its (Z) or cis-counterpart. In the (Z)-isomer, the two voluminous tert-butyl groups are on the same side of the double bond, leading to intense steric strain. This results in the (E)-isomer being more stable by approximately 10 kcal/mol.

The steric hindrance in this compound plays a crucial role in its participation in electrophilic addition reactions. The bulky tert-butyl groups impede the approach of electrophiles to the double bond, which can result in slower reaction rates when compared to less sterically congested alkenes.

In the context of halogenation, such as the addition of bromine (Br₂), the reaction typically proceeds through a cyclic bromonium ion intermediate. The approach of the bromine molecule and the subsequent attack of the bromide ion are both influenced by the steric shielding provided by the tert-butyl groups. This leads to an anti-addition of the bromine atoms across the double bond.

Hydrohalogenation reactions with agents like hydrogen chloride (HCl) involve the formation of a carbocation intermediate. The stability of this intermediate dictates the regioselectivity of the reaction, generally following Markovnikov's rule where the halogen adds to the more substituted carbon. However, the significant steric hindrance in this compound can affect the accessibility of the carbocation, potentially influencing the reaction pathway and product distribution. For instance, in the addition of HCl to alkenes with bulky substituents, rearrangements of the carbocation intermediate can occur to alleviate steric strain, leading to products that might not be immediately expected.

The table below outlines the anticipated effects of steric hindrance on the reaction pathways and selectivity for key reactions of this compound.

| Reaction Type | Reagent | Influence of Steric Hindrance on Reaction Pathway | Influence on Selectivity |

|---|---|---|---|

| Halogenation | Br₂ | The bulky tert-butyl groups hinder the formation of the bromonium ion intermediate, potentially slowing the reaction rate. The reaction proceeds via anti-addition. | The addition is stereospecific, resulting in the anti-addition product. For (E)-hex-3-ene, this would lead to a meso compound. brainly.com |

| Hydrohalogenation | HCl, HBr | Steric hindrance impedes the initial protonation of the double bond and the subsequent nucleophilic attack by the halide. Carbocation rearrangements are possible to form a more stable, albeit still hindered, carbocation. chegg.com | The reaction is regioselective, generally following Markovnikov's rule to form the more stable carbocation intermediate. youtube.com However, steric factors can influence the accessibility for nucleophilic attack. |

In Depth Spectroscopic Characterization and Structural Analysis of E 2,2,5,5 Tetramethylhex 3 Ene

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Detailed Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For (E)-2,2,5,5-tetramethylhex-3-ene, both ¹H and ¹³C NMR provide critical data for its structural confirmation.

Due to the molecule's symmetry, the ¹H NMR spectrum is relatively simple. The two vinylic protons are chemically equivalent, as are the two tert-butyl groups. This results in two distinct signals. The tert-butyl protons typically appear as a singlet in the upfield region of the spectrum, while the vinylic protons also produce a singlet, shifted further downfield due to the deshielding effect of the double bond.

The ¹³C NMR spectrum provides further confirmation of the molecule's symmetrical nature. It displays three signals corresponding to the methyl carbons of the tert-butyl groups, the quaternary carbons of the tert-butyl groups, and the vinylic carbons. A reference to a ¹³C NMR spectrum for this compound exists in the literature, indicating its characterization has been performed. nih.gov

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| Methyl Carbons (-CH₃) | ~30 | ~1.0 |

| Quaternary Carbons (-C(CH₃)₃) | ~32 | - |

| Vinylic Carbons (=CH-) | ~135 | ~5.3 |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

High-Resolution Mass Spectrometry for Elucidating Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is instrumental in determining the elemental composition of a molecule and in elucidating its fragmentation pathways upon ionization. For this compound (C₁₀H₂₀), the molecular ion peak [M]⁺• would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (140.27 g/mol ). nih.gov

The fragmentation of this compound is expected to be dominated by the loss of stable fragments, particularly the tert-butyl cation, which is a very stable carbocation. The primary fragmentation pathways likely involve:

Loss of a methyl group (•CH₃): This would result in a fragment ion at m/z [M-15]⁺.

Loss of a tert-butyl radical (•C(CH₃)₃): This cleavage is highly probable due to the stability of the resulting tert-butyl cation (m/z 57), which would likely be the base peak in the spectrum. This would lead to a fragment at m/z [M-57]⁺.

McLafferty-type rearrangements: While less common for simple alkenes, the possibility of such rearrangements cannot be entirely ruled out and could lead to other smaller fragment ions.

A GC-MS analysis of this compound has been reported, which would contain detailed information about its fragmentation pattern under electron impact ionization. nih.gov

Table 2: Plausible Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 140 | [C₁₀H₂₀]⁺• (Molecular Ion) |

| 125 | [C₉H₁₇]⁺ |

| 83 | [C₆H₁₁]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Note: The relative abundances of these fragments would depend on the ionization energy and the specific mass spectrometer used.

Utilization of Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. For this compound, these techniques can confirm the presence of key functional groups and offer insights into its symmetry and conformation.

Infrared (IR) Spectroscopy: The IR spectrum of an alkene is characterized by several key absorption bands. For this compound, the following absorptions are expected:

C-H stretching from the tert-butyl groups: These will appear just below 3000 cm⁻¹.

=C-H stretching from the vinylic protons: This will be observed just above 3000 cm⁻¹.

C=C stretching: Due to the trans symmetry of the molecule, the dipole moment change during the C=C stretching vibration is expected to be very small or zero. Consequently, the C=C stretching absorption in the IR spectrum is often weak or absent for symmetrically substituted trans-alkenes. This band typically appears in the range of 1660-1675 cm⁻¹ for trans-disubstituted alkenes.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing non-polar bonds. In contrast to IR spectroscopy, the C=C stretching vibration in symmetrically substituted alkenes like this compound is Raman active and typically shows a strong signal in the 1660-1675 cm⁻¹ region. This complementarity makes Raman spectroscopy essential for characterizing the double bond in this molecule.

Table 3: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| =C-H Stretch | ~3040 | ~3040 | Weak-Medium |

| -C-H Stretch (tert-butyl) | 2870-2960 | 2870-2960 | Strong |

| C=C Stretch | ~1670 | ~1670 | Very Weak/Inactive |

| -C-H Bend (tert-butyl) | ~1365, ~1390 | ~1365, ~1390 | Medium |

| =C-H Bend (trans) | ~965 | ~965 | Strong |

Note: These are general ranges and the exact frequencies and intensities can be influenced by the molecular environment.

X-ray Crystallography of this compound and its Crystallizable Derivatives

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. However, obtaining suitable single crystals of a volatile, non-polar compound like this compound can be challenging.

There are no readily available public reports of the single-crystal X-ray structure of this compound itself. However, the crystallographic analysis of its derivatives or complexes could provide valuable structural information. For instance, forming a metal complex with the alkene could facilitate crystallization. Studies on sterically hindered alkenes complexed with metals like gold have been reported, demonstrating the feasibility of this approach. rsc.org Such studies would definitively confirm the trans geometry of the double bond and provide precise bond lengths and angles, revealing the extent of any steric strain-induced distortions from ideal geometries.

Chiroptical Spectroscopy for Chiral Derivatives and Enantiomeric Purity Assessment

This compound is an achiral molecule and therefore does not exhibit chiroptical activity. However, if chiral centers were introduced into the molecule, for example by the stereospecific addition across the double bond or by substitution on the tert-butyl groups, the resulting chiral derivatives could be studied using chiroptical techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD).

These techniques measure the differential absorption of left and right circularly polarized light and are exquisitely sensitive to the three-dimensional arrangement of atoms in a chiral molecule. For a chiral derivative of this compound, chiroptical spectroscopy could be used to:

Determine the absolute configuration of the stereocenters by comparing experimental spectra with those predicted by quantum chemical calculations.

Assess the enantiomeric purity of a sample.

Study the conformational preferences of the molecule in solution.

While no specific studies on chiral derivatives of this compound are found in the public domain, the principles of chiroptical spectroscopy would be directly applicable to such hypothetical compounds.

Theoretical and Computational Chemistry Studies on E 2,2,5,5 Tetramethylhex 3 Ene

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, have been instrumental in elucidating the electronic structure and energetics of (E)-2,2,5,5-tetramethylhex-3-ene. These computational approaches allow for the determination of molecular properties that are often challenging to measure experimentally.

DFT and HF calculations provide insights into the distribution of electrons within the molecule, highlighting the electronic environment of the carbon-carbon double bond. The presence of the electron-donating tert-butyl groups influences the electron density of the π-system. Hartree-Fock theory, being an independent particle model, offers a foundational understanding of the molecular orbitals and their energies. gatech.edu DFT methods, which account for electron correlation, generally provide more accurate energetic predictions.

Key energetic parameters that can be calculated include the heat of formation, ionization potential, and electron affinity. These values are crucial for understanding the molecule's stability and its behavior in chemical reactions. For instance, the calculated heat of formation can be compared with experimental values to assess the accuracy of the computational method.

Table 1: Calculated Electronic Properties of this compound This table presents a hypothetical set of data that could be obtained from DFT calculations for illustrative purposes.

| Property | Calculated Value | Unit |

|---|---|---|

| Heat of Formation (gas) | -150.5 | kJ/mol |

| Ionization Potential | 8.9 | eV |

| Electron Affinity | -0.8 | eV |

| Dipole Moment | 0.0 | Debye |

Comprehensive Conformational Analysis and Mapping of Potential Energy Surfaces

The study of the conformational flexibility of this compound is essential for a complete understanding of its properties. A potential energy surface (PES) maps the energy of the molecule as a function of its geometry. libretexts.orglibretexts.orgwikipedia.org For a molecule like this, the key degrees of freedom are the torsion angles around the single bonds adjacent to the central double bond.

Computational methods can be used to generate a detailed PES, identifying the minimum energy conformations and the energy barriers between them. Due to the significant steric hindrance from the tert-butyl groups, the molecule is expected to have a relatively rigid structure with a well-defined global minimum. The (E)-configuration of the double bond further restricts the possible conformations. ontosight.ai

The analysis of the PES can reveal the energetic cost associated with rotations around the C-C single bonds. These rotational barriers are a direct consequence of the steric repulsion between the bulky tert-butyl groups.

Computational Modeling of Reaction Mechanisms and Identification of Transition States

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound. By modeling the reaction pathways, it is possible to identify the transition states, which are the high-energy structures that connect reactants and products.

For example, the addition of electrophiles to the double bond is a common reaction for alkenes. Computational modeling can elucidate the structure of the intermediate carbocation and the transition state leading to its formation. The significant steric hindrance in this compound would be expected to influence the regioselectivity and stereoselectivity of such reactions.

The study of reaction mechanisms often involves locating the transition state on the potential energy surface and calculating its energy. smu.edu This information is crucial for determining the activation energy of the reaction, which in turn governs the reaction rate.

Quantitative Assessment of Steric and Electronic Effects on Reactivity through Computational Approaches

The unique structure of this compound, with its bulky tert-butyl groups, makes it an excellent candidate for studying the interplay of steric and electronic effects on reactivity. Computational methods allow for a quantitative assessment of these effects.

Steric effects arise from the spatial arrangement of atoms. In this molecule, the large tert-butyl groups shield the double bond, hindering the approach of reactants. This steric hindrance can be quantified by calculating steric descriptors, such as cone angles or solid angles, which provide a measure of the bulkiness of the substituent groups. bris.ac.uk

Electronic effects relate to how the electron distribution within the molecule influences its reactivity. brilliant.org The tert-butyl groups are weakly electron-donating through an inductive effect, which can influence the stability of charged intermediates formed during a reaction.

Computational studies can dissect these two effects by, for example, comparing the reactivity of this compound with less sterically hindered alkenes or by analyzing the charge distribution in the transition states of various reactions.

Prediction and Validation of Spectroscopic Properties

Computational chemistry can accurately predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. nih.govarxiv.org Quantum mechanical methods, such as DFT, can calculate the magnetic shielding tensors for each nucleus, which are then converted to chemical shifts. ncssm.edu The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. columbia.edu For this compound, the predicted chemical shifts would reflect the symmetry of the molecule and the electronic environment of the different protons and carbon atoms. youtube.com

Vibrational Frequencies: The vibrational frequencies of a molecule correspond to the energies of its vibrational modes. These can be calculated computationally and compared with experimental infrared (IR) and Raman spectra. The calculated vibrational frequencies can aid in the assignment of experimental spectral bands to specific molecular motions.

Table 2: Predicted Spectroscopic Data for this compound This table presents a hypothetical set of data that could be obtained from computational predictions for illustrative purposes.

| Spectroscopic Data | Predicted Value |

|---|---|

| ¹H NMR Chemical Shift (vinylic H) | 5.3 ppm |

| ¹³C NMR Chemical Shift (vinylic C) | 140 ppm |

| C=C Stretch Vibrational Frequency | 1670 cm⁻¹ |

Applications of E 2,2,5,5 Tetramethylhex 3 Ene As a Model Substrate or Building Block in Advanced Organic Synthesis

Role in Fundamental Studies of Steric Effects and Alkene Stability

The pronounced steric hindrance in (E)-2,2,5,5-tetramethylhex-3-ene, also known as trans-di-tert-butylethylene, makes it an exceptional model compound for studying the impact of steric strain on the stability and reactivity of alkenes. The significant difference in stability between its cis and trans isomers provides a quantifiable measure of the energetic cost of steric repulsion.

The stability of alkenes generally increases with the number of alkyl substituents on the double bond. However, when bulky groups are forced into a cis configuration, the resulting steric strain can destabilize the molecule. This is vividly illustrated by comparing the heats of hydrogenation of the cis and trans isomers of 2,2,5,5-tetramethylhex-3-ene. The trans isomer is significantly more stable than the cis isomer by approximately 10 kcal/mol, a testament to the severe steric strain induced by the two bulky tert-butyl groups being on the same side of the double bond in the cis isomer. nih.gov This large energy difference makes the cis/trans pair of di-tert-butylethylenes a classic example in textbooks to demonstrate the energetic consequences of steric hindrance. nih.govresearchgate.net

In a broader context, the study of such strained alkenes contributes to a deeper understanding of fundamental concepts like the Zaitsev rule, which predicts the formation of the more substituted (and generally more stable) alkene in elimination reactions. nih.gov While the Zaitsev rule is a powerful predictive tool, compounds like cis-2,2,5,5-tetramethylhex-3-ene highlight the critical role that steric factors can play in overriding general stability trends.

Table 1: Comparison of Stability between Alkene Isomers

| Alkene | Isomer | Heat of Hydrogenation (kcal/mol) | Relative Stability |

| 2,2,5,5-Tetramethylhex-3-ene | trans (E) | ~ -26.5 | More Stable |

| 2,2,5,5-Tetramethylhex-3-ene | cis (Z) | ~ -36.5 | Less Stable |

| But-2-ene | trans (E) | -27.6 | More Stable |

| But-2-ene | cis (Z) | -28.6 | Less Stable |

Data for 2,2,5,5-tetramethylhex-3-ene is estimated based on the 10 kcal/mol difference in stability. Data for but-2-ene is for comparison.

Utilization in Stereochemical Control and Asymmetric Synthesis Methodologies

While direct, widespread applications of this compound as a chiral auxiliary or a direct precursor in asymmetric synthesis are not extensively documented, its structural motif of bulky tert-butyl groups is a recurring theme in the design of chiral ligands and auxiliaries. The steric bulk of the tert-butyl group is often exploited to create a well-defined chiral environment around a catalytic center, thereby influencing the stereochemical outcome of a reaction.

For instance, the principles of steric differentiation, so clearly demonstrated by this compound, are fundamental to the design of catalysts for asymmetric dihydroxylation and other stereoselective addition reactions. rsc.orglibretexts.orgnih.gov The bulky nature of ligands used in such reactions helps to control the facial selectivity of the attack on a prochiral alkene, leading to the preferential formation of one enantiomer over the other.

Although specific examples involving this compound are scarce, the understanding gained from its properties can inform the development of new stereoselective methods. The extreme steric hindrance it presents can be a tool to probe the limits of existing catalytic systems and to drive the design of new catalysts capable of overcoming such steric challenges.

Investigation in Polymer Chemistry: Specific Monomer Studies and Polymerization Behavior under Steric Constraint

The polymerization of sterically hindered alkenes like this compound presents a significant challenge to conventional polymerization catalysts. The bulky tert-butyl groups can impede the approach of the monomer to the active site of the catalyst, thereby slowing down or even inhibiting the polymerization process.

Research into the copolymerization of ethylene (B1197577) with other sterically hindered α-olefins using various catalyst systems, such as metallocenes, provides insights into the difficulties and potential strategies for incorporating bulky monomers. nih.govrsc.orgippi.ac.irsigmaaldrich.com These studies often show that the incorporation of bulky comonomers can significantly affect the properties of the resulting polymer, such as its crystallinity, melting point, and density. nih.gov

While the homopolymerization of this compound is not a common process due to the extreme steric hindrance, studying its behavior in the presence of polymerization catalysts can provide valuable information about the steric tolerance of these catalysts. The development of new catalysts with the ability to polymerize or copolymerize such hindered olefins is an active area of research, as it could lead to the synthesis of polymers with novel properties. For example, the incorporation of bulky groups along a polymer chain can influence its thermal properties, such as the glass transition temperature. nih.gov

Potential for the Development of Novel Materials Incorporating Highly Hindered Olefinic Moieties

The unique structural and electronic properties of highly hindered olefins like this compound suggest their potential for the development of novel materials. The incorporation of such sterically demanding units into a material's structure can impart unique characteristics.

For example, sterically crowded alkenes are being explored for their use in molecular switches and other responsive materials. The significant steric barrier to rotation around the double bond can be exploited to create stable E/Z isomers that can be switched using external stimuli like light or heat. This could lead to applications in areas such as data storage, molecular machines, and smart materials.

Furthermore, the incorporation of bulky, non-polar groups like the tert-butyl groups found in this compound can be used to tune the properties of functional materials. For instance, in the context of polymer science, the introduction of such groups can affect the polymer's solubility, thermal stability, and mechanical properties. While specific applications of materials derived directly from this compound are still emerging, the fundamental principles of steric hindrance that it embodies are already being applied in the design of advanced materials.

Synthesis and Reactivity of Derivatives and Analogues of E 2,2,5,5 Tetramethylhex 3 Ene

Development of Functionalization Strategies and Methodologies

The considerable steric bulk of (E)-2,2,5,5-tetramethylhex-3-ene renders many standard alkene functionalization reactions ineffective. Consequently, researchers have focused on developing novel methods to introduce new functionalities to its derivatives. These strategies often involve highly reactive intermediates or catalytic systems capable of overcoming the steric hindrance imposed by the tert-butyl groups.

One successful approach involves the use of organoboranes in rhodium-catalyzed 1,4-addition reactions to hindered Baylis-Hillman adducts, which are trisubstituted alkenes. acs.org This method allows for the formation of highly functionalized alkenes through the addition of the organoborane and a subsequent hydroxyelimination. acs.org The use of potassium trifluoro(organo)borates has also been explored due to their enhanced stability and ease of handling compared to traditional organoboranes. acs.org

Another key area of development has been the functionalization of C-H bonds. For instance, the esterification of primary benzylic C-H bonds with carboxylic acids has been achieved using di-tert-butyl peroxide (DTBP) as an oxidant, catalyzed by ionic iron(III) complexes. organic-chemistry.org Copper-catalyzed cross-coupling reactions have also proven effective. For example, the reaction of anilines with alkylborane reagents in the presence of copper(II) acetate (B1210297) and DTBP yields N-alkylated anilines. organic-chemistry.org

The development of functionalization strategies often involves a delicate balance of reagents and reaction conditions to achieve the desired outcome. The following table summarizes selected methodologies for the functionalization of sterically hindered alkenes and related compounds.

Interactive Table: Functionalization Methodologies for Sterically Hindered Systems

| Reaction Type | Reagents/Catalyst | Substrate Type | Product Type | Key Features |

| Rhodium-catalyzed 1,4-addition | Organoboranes, [RhOH(cod)]₂ | Hindered Baylis-Hillman adducts | Highly functionalized alkenes | Overcomes steric hindrance in trisubstituted alkenes. acs.org |

| C-H Esterification | Carboxylic acids, DTBP, Iron(III) complexes | Primary benzylic C-H bonds | Esters | Utilizes a radical initiator to activate C-H bonds. organic-chemistry.org |

| N-Alkylation | Anilines, Alkylborane reagents, Cu(OAc)₂, DTBP | Anilines | N-alkylated anilines | Copper-catalyzed cross-coupling. organic-chemistry.org |

| Vilsmeier-Haak Formylation | POCl₃, DMF | 3-[(trityloxy)methyl]furan | 5-formyl-3-[(trityloxy)methyl]furan | Regioselective formylation of a furan (B31954) ring. arkat-usa.org |

| Friedel-Crafts Acylation | Acetyl chloride/AlCl₃ | 3-[(trityloxy)methyl]furan | 5-acetyl-3-[(trityloxy)methyl]furan | Introduction of an acetyl group to a furan ring. arkat-usa.org |

Elucidation of Structure-Reactivity Relationships in Sterically Encumbered Derivatives

The steric hindrance in derivatives of this compound profoundly impacts their reactivity. wikipedia.org The bulky tert-butyl groups can shield the reactive center, slowing down or even preventing reactions that would readily occur in less hindered molecules. wikipedia.org This steric shielding is a key factor in determining the outcome of chemical transformations.

Studies on the reactivity of sterically hindered alkenes have shown that electrophilic additions often lead to the formation of unusual adducts and substitution products. researchgate.net The inherent strain in some of these molecules can also drive their reactivity. For example, theoretical studies on the hypothetical tetra-tert-butylethylene (B14441497) indicate a significant strain energy of about 93 kcal/mol. wikipedia.org

The relationship between steric hindrance and reaction rates is not always linear. In some cases, increasing steric bulk can surprisingly lead to an increase in reaction rate. For instance, in the hydroboration of alkynes, hex-3-yne reacts faster than the less sterically hindered but-2-yne. nih.gov However, extreme steric hindrance, as seen with diphenylacetylene, can halt the reaction altogether. nih.gov

Interactive Table: Steric Effects on Reactivity

| System | Observation | Explanation | Reference |

| Electrophilic addition to skeletal alkenes | Formation of unusual adducts and substitution products | Steric hindrance directs the reaction pathway away from simple addition. researchgate.net | |

| Alkyne hydroboration | Non-linear relationship between steric hindrance and reaction rate | A balance of steric and electronic factors influences the transition state energy. nih.gov | |

| Alkyne semihydrogenation with FLPs | Volcano-shaped activity trend with increasing alkyne buried volume | Optimal steric hindrance is required for efficient catalysis. nih.gov | |

| Hydrogenation of substituted alkenes with FLPs | Decreased yield with more sterically hindered alkenes | Increased steric bulk hinders the approach of the alkene to the catalyst. nih.gov |

Creation of Conformationally Restricted Analogues for Specific Research Purposes

The synthesis of conformationally restricted analogues of this compound and other sterically hindered molecules is a powerful strategy for probing biological systems and investigating fundamental chemical principles. By locking a molecule into a specific conformation, researchers can gain a deeper understanding of its structure-activity relationships.

One approach to creating conformationally restricted analogues involves incorporating the core structure into a cyclic or polycyclic framework. For example, the synthesis of conformationally locked analogues of epibatidine, a potent nicotinic receptor agonist, has been achieved through an intramolecular palladium-catalyzed Heck-type coupling. researchgate.net

The regioselective synthesis of furan-derived ligands that are conformationally constrained has also been reported. arkat-usa.org These molecules incorporate structural features of both the natural substrate DOXP and the antibiotic fosmidomycin, making them of interest as potential inhibitors of the DXR enzyme in the non-mevalonate pathway, a target for antimalarial drugs. arkat-usa.org The synthesis of these analogues often relies on carefully chosen protecting groups and regioselective reactions to achieve the desired stereochemistry and substitution pattern. arkat-usa.org For instance, the use of a bulky trityl protecting group can direct acylation to a specific position on a furan ring. arkat-usa.org

The creation of these specialized molecules allows for the fine-tuning of properties such as receptor binding affinity and metabolic stability, which is crucial in the development of new therapeutic agents and research tools.

Historical and Contemporary Perspectives on Highly Hindered Alkenes and Their Impact on Organic Chemistry

Evolution of Synthetic Strategies for Sterically Demanding Molecules

The creation of molecules with significant steric congestion has historically been a formidable challenge for synthetic chemists. The synthesis of (E)-2,2,5,5-Tetramethylhex-3-ene and related structures has driven the development of novel synthetic methodologies capable of overcoming substantial steric repulsion.

Early and straightforward approaches to alkene synthesis, such as elimination reactions, are significantly influenced by steric factors. In the context of producing highly substituted alkenes, E2 elimination reactions often compete between forming the thermodynamically more stable, more substituted product (Zaitsev's rule) and the kinetically favored, less substituted product (Hofmann's rule). When using a sterically hindered base, such as potassium tert-butoxide, the base preferentially abstracts a less sterically hindered proton, leading to the Hofmann product. khanacademy.orgyoutube.comyoutube.com This principle is a cornerstone for controlling regioselectivity in the synthesis of certain alkenes, though for a symmetrical molecule like this compound, the primary challenge lies in forming the central double bond itself.

More direct methods for synthesizing this compound include the dimerization of isobutene or the dehydrogenation of 2,2,5,5-tetramethylhexane (B86233) using a catalyst. ontosight.ai These industrial methods are effective for this specific compound but highlight a broader challenge: the general construction of C=C bonds between two quaternary carbon centers.

The quest for the hypothetical and far more hindered tetra-tert-butylethylene (B14441497), a molecule with four tert-butyl groups around the double bond, illustrates the evolution of synthetic strategies to their extremes. wikipedia.org Standard methods have consistently failed, pushing chemists to devise innovative "tied-back" approaches. acs.org In these strategies, the bulky groups are held back by a temporary chemical tether, allowing the central double bond to form. The final step would be to release the tether, but this has often led to strain-relieving side reactions instead of the desired product. acs.org Other proposed methods for such extremely hindered systems include reactions in the gas phase using crossed beam techniques, demonstrating a shift from solution-phase chemistry to physical chemistry methods to forge these challenging bonds. researchgate.net The development of catalysts for reactions involving bulky molecules, such as the use of scandium catalysts for hydroaminoalkylation or ruthenium for hydrosilylation of hindered alkenes, represents another modern frontier in overcoming steric challenges. rsc.orgnih.gov

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₂₀ |

| Molecular Weight | 140.27 g/mol |

| CAS Number | 692-48-8 |

| Physical State | Liquid |

| Solubility | Insoluble in water; soluble in organic solvents like hexane (B92381) and toluene. ontosight.ai |

| Table 1: Properties of this compound |

Landmark Studies Involving this compound or Related Systems

While not as infamous as its yet-unsynthesized relative, tetra-tert-butylethylene, this compound (also known as trans-1,2-di-tert-butylethylene) has served as a valuable model compound for studying the behavior of sterically encumbered alkenes. ontosight.ai Its symmetrical structure and the significant steric shielding of the π-system by the two tert-butyl groups make it an ideal substrate for probing the limits of reactivity.

Landmark studies in the field of sterically hindered alkenes have often revolved around the attempts to synthesize tetra-tert-butylethylene, a molecule predicted to have a strain energy of about 93 kcal/mol. wikipedia.orgresearchgate.net These endeavors, while unsuccessful in producing the final molecule, have provided profound insights into the nature of chemical strain. For instance, attempts to form the central double bond via McMurry reaction from the corresponding ketone or through selenadiazoline intermediates have been extensively reviewed and have become classic examples of steric impediment in organic synthesis. acs.orgresearchgate.net

Studies on the reactivity of this compound and its cis-isomer have explored how steric bulk affects fundamental alkene reactions. For example, photochemical isomerization between the E and Z isomers is a key reaction. slideshare.netyoutube.com Upon absorption of light, the π-bond is broken, allowing for rotation around the central sigma bond, leading to a mixture of isomers. youtube.comapexmolecular.com The bulky tert-butyl groups would influence the energetics and dynamics of the excited states involved in this process.

Furthermore, cycloaddition reactions, which are fundamental transformations of alkenes, are heavily impacted by the steric hindrance in systems like this compound. While photochemical [2+2] cycloadditions are a characteristic reaction of alkenes, the steric clash of the tert-butyl groups would make the approach of another alkene for a cycloaddition highly unfavorable, thus inhibiting reactions that are common for less substituted alkenes. acs.org Similarly, dihalogenation reactions, which typically proceed through a cyclic haliranium ion intermediate, would face significant steric challenges. The approach of the halogen and the subsequent backside attack by the halide ion are both impeded by the bulky substituents, affecting reaction rates and potentially altering mechanisms. nih.gov

| Isomer | IUPAC Name | CAS Number | Key Feature |

| E-Isomer | This compound | 692-48-8 | Tert-butyl groups are on opposite sides of the double bond. chemspider.comnih.gov |

| Z-Isomer | (Z)-2,2,5,5-Tetramethylhex-3-ene | 692-47-7 | Tert-butyl groups are on the same side of the double bond, leading to greater steric strain. nih.gov |

| Table 2: Isomers of 2,2,5,5-Tetramethylhex-3-ene |

Contributions to the Fundamental Understanding of Steric Effects and Reaction Dynamics in Organic Chemistry

The study of this compound and its analogs has made significant contributions to the fundamental understanding of steric effects and reaction dynamics. wikipedia.org Steric effects arise from the spatial arrangement of atoms, where repulsive forces between overlapping electron clouds lead to a rise in molecular energy and influence both molecular shape and reactivity. wikipedia.org

The pronounced steric hindrance in this compound provides a clear illustration of how bulky groups can dictate the outcome of a reaction. One of the most classic examples is in elimination reactions, where the use of a bulky base to deprotonate a substrate favors the formation of the less substituted, or Hofmann, product. youtube.com The steric bulk of the base prevents it from accessing the more sterically hindered protons that would lead to the more stable Zaitsev product. khanacademy.orgyoutube.com This principle of sterically-controlled regioselectivity is a foundational concept in organic synthesis.

Beyond dictating product ratios, steric hindrance profoundly affects reaction rates, a phenomenon known as steric hindrance. wikipedia.org For this compound, any reaction requiring a reagent to approach the double bond will be significantly slowed. This steric shield protects the π-bond from many typical reactions of alkenes, or requires much harsher conditions for them to proceed.

Recent research into reaction dynamics has revealed more subtle roles of steric effects. In some sterically hindered systems, an enhancement of indirect reaction mechanisms has been observed, even at high collision energies where direct pathways are expected to dominate. nih.gov This is attributed to the interplay of intermolecular forces that can prolong the interaction time between reactants, allowing for more complex reaction pathways. nih.gov The study of such systems deepens the atomistic-level understanding of how reactions navigate complex potential energy surfaces, highlighting the critical role of the "entrance channel"—the initial approach of the reactants—in determining the chemical dynamics. nih.gov The steric environment around a reactive site can govern the rate-determining step, as seen in some copper-catalyzed reactions where the electrophilic attack is directed by steric factors. acs.orgacs.org

In essence, this compound is more than just a chemical compound; it is a tool for teaching and exploring the physical reality of molecules. It and its related systems provide tangible, and often dramatic, examples of how the size and spatial arrangement of atoms govern the pathways and products of chemical transformations, contributing to a more nuanced and powerful understanding of organic chemistry.

Future Directions and Emerging Research Avenues for E 2,2,5,5 Tetramethylhex 3 Ene Research

Exploration of New Catalytic Systems for Transformations of Hindered Olefins

The significant steric hindrance around the double bond in (E)-2,2,5,5-tetramethylhex-3-ene makes many standard olefin transformations challenging. Future research will necessitate the development of novel catalytic systems specifically designed to accommodate and activate such bulky substrates.

Emerging strategies in catalysis for less hindered olefins, such as ethylene (B1197577) trimerization and tetramerization, offer insights into potential pathways. uni-bayreuth.de For instance, titanium-based catalysts with specifically designed ligand scaffolds have shown high selectivity in producing branched α-olefins. uni-bayreuth.de Adapting these systems by modifying the ligand environment to create a larger catalytic pocket could be a promising avenue for promoting reactions with this compound. Research could focus on areas like partial oxidation reactions using catalysts containing metals from the 1st, 2nd, and 3rd transition series, potentially in the form of nitrides, to achieve desired transformations. google.com

Another area of exploration involves catalyst systems for olefin trimerization that utilize a chromium source and a ligand based on a substituted 5-membered carbocyclic ring. google.com The modular nature of these ligands allows for systematic tuning of steric and electronic properties, which could be optimized to facilitate the coordination and transformation of this compound.

Table 1: Potential Catalytic Systems for Future Research on this compound

| Catalytic System Type | Key Components | Potential Research Focus for Hindered Olefins | Potential Outcome |

|---|---|---|---|

| Modified Ziegler-Natta | Titanium complexes with custom ancillary ligands (e.g., permethylindenyl) | Design of ligands with larger binding pockets to accommodate t-butyl groups. | Controlled polymerization or oligomerization. |

| Chromium-Based Trimerization | Chromium source with substituted cyclopentadienyl-type ligands. google.com | Systematic variation of ring substituents to balance steric access and electronic activation. google.com | Selective trimerization or co-oligomerization with other olefins. |

| Transition Metal Nitrides | Nitrides of transition metals (e.g., from series 1, 2, or 3). google.com | Investigation of activity in partial oxidation or metathesis reactions. google.com | Functionalization of the olefin backbone (e.g., epoxidation). |

Application of Advanced Spectroscopic Techniques for Real-Time Dynamic Studies

Understanding the mechanisms of reactions involving sterically hindered olefins requires advanced analytical methods capable of capturing fleeting intermediates and transition states. Future research will increasingly rely on sophisticated spectroscopic techniques to provide real-time dynamic insights.

Time-resolved spectroscopy, which measures spectral data at multiple, rapid intervals, is a powerful tool for studying reaction kinetics and mechanisms. numberanalytics.com Techniques such as pump-probe spectroscopy, where one laser pulse initiates a reaction and a second probes the subsequent changes, can elucidate the temporal evolution of chemical species. numberanalytics.com For a molecule like this compound, this could be used to directly observe the formation and decay of catalytic intermediates during a reaction cycle.

Furthermore, techniques like the time-resolved magnetic field effect (TRMFE) have been successfully used to study the properties of short-lived radical ions of structurally similar molecules, such as the hexamethylethane radical cation. rsc.org This method provides information on electron paramagnetic resonance (EPR) parameters, g-values, and relaxation times of radical intermediates. rsc.org Applying TRMFE to reactions involving this compound could offer unprecedented detail on single-electron transfer pathways and the behavior of radical intermediates that may form during certain catalytic or photochemical transformations.

Table 2: Advanced Spectroscopic Techniques for Studying this compound Dynamics

| Technique | Principle | Potential Application to this compound Research |

|---|---|---|

| Pump-Probe Spectroscopy | An initial "pump" pulse excites the sample, and a delayed "probe" pulse monitors the resulting spectral changes over time. numberanalytics.com | Real-time observation of reaction intermediates and transition states in catalytic cycles. |

| Time-Correlated Single Photon Counting (TCSPC) | Measures the time delay between sample excitation and subsequent photon emission. numberanalytics.com | Studying the kinetics of photochemically-induced reactions and excited state lifetimes. |

| Time-Resolved Magnetic Field Effect (TRMFE) | Analyzes the effect of a magnetic field on the recombination fluorescence of spin-correlated radical ion pairs. rsc.org | Characterization of short-lived radical ion intermediates that may form during redox reactions. rsc.org |

Integration of High-Throughput Computational Screening and Machine Learning in Molecular Design

The discovery of new catalysts and materials is being revolutionized by the integration of computational chemistry and artificial intelligence. mdpi.com For a specialized substrate like this compound, these approaches can dramatically accelerate the identification of promising reaction conditions and novel derivatives.

High-throughput computational screening (HTCS) allows for the rapid evaluation of vast libraries of potential catalysts or reaction pathways in silico. rsc.orgyoutube.com By automating quantum chemical calculations, researchers can predict reaction barriers and selectivities for thousands of candidates, focusing experimental efforts on only the most promising ones. youtube.com This is particularly valuable for hindered olefins, where intuition may fail to predict reactivity.

Machine learning (ML) further enhances this process. frontiersin.org ML models can be trained on existing experimental or computational data to predict the properties of new molecules or the outcomes of reactions. mdpi.comgithub.io In the context of this compound, an ML model could be developed to predict the catalytic activity of a ligand based on its structural features. nih.gov This enables "inverse design," where a desired property is specified, and the ML algorithm generates novel molecular structures predicted to possess that property. mdpi.comresearchgate.net

Table 3: Workflow for ML-Assisted Catalyst Design for this compound

| Step | Description | Tools and Techniques |

|---|---|---|

| 1. Database Creation | Compile a dataset of known catalysts and their performance in relevant reactions, either from literature or through HTCS. mdpi.com | Public databases, quantum chemical calculations (DFT). |

| 2. Molecular Representation | Convert molecular structures into machine-readable formats (descriptors). github.io | Molecular graphs, SMILES strings, computed electronic/steric parameters. github.ionih.gov |

| 3. Model Training | Use the dataset to train an ML algorithm to establish a quantitative structure-activity relationship (QSAR). mdpi.com | Deep neural networks, gradient boosting, random forest. nih.gov |

| 4. Predictive Screening | Use the trained model to rapidly predict the performance of a large virtual library of new, untested catalysts. | ML-based property prediction. github.io |

| 5. Experimental Validation | Synthesize and test the most promising candidates identified by the model to validate the predictions. | High-throughput experimental screening. rsc.org |

Investigation of Potential in Advanced Materials Science and Beyond

While this compound has been noted for its potential in producing specialty chemicals like lubricants and coatings, its unique structure suggests broader applications in advanced materials. Future research can explore its role as a monomer or co-monomer in polymerization reactions. The steric bulk of the t-butyl groups would be expected to impart unique properties to the resulting polymer, such as high thermal stability, rigidity, and altered solubility.

High-throughput catalyst screening has been effectively used to develop copolymers of ethylene and other olefins like 1-hexene, yielding materials with tunable properties. rsc.org A similar approach could be applied to the copolymerization of this compound with monomers like ethylene. The incorporation of such a bulky monomer, even at low levels, could significantly disrupt polymer crystallinity, leading to novel elastomers or amorphous plastics with tailored mechanical and thermal characteristics.

Beyond polymers, the rigid carbon-carbon double bond scaffold is a candidate for creating molecular building blocks for supramolecular chemistry or metal-organic frameworks (MOFs). The t-butyl groups could act as bulky "feet," directing the self-assembly of larger structures and creating materials with defined porosity and high internal surface area, which could be useful in gas storage or separation applications. rsc.org

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing (E)-2,2,5,5-Tetramethylhex-3-ene, and how do reaction conditions influence isomer purity?

- Methodology : The compound is synthesized via catalytic hydrogenation of 2,2,5,5-tetramethyl-3-hexyne using Raney nickel under controlled H₂ pressure (1–3 atm) and inert atmospheres to minimize side reactions. Isomer purity is optimized by adjusting solvent polarity (e.g., hexane vs. ethanol) and reaction time .

- Validation : Gas chromatography (GC) with polar capillary columns (e.g., Carbowax-20M) resolves (E)- and (Z)-isomers, with retention times calibrated against standards from Chemical Samples Co. .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

- Protocol :

- NMR : Compare H and C spectra with literature data. The (E)-isomer shows distinct coupling constants () for vinylic protons, contrasting with in the (Z)-isomer.

- GC-MS : Monitor molecular ion peaks at m/z 168 (C₁₂H₂₄⁺) and fragment patterns (e.g., loss of tert-butyl groups at m/z 113) .

Advanced Research Questions

Q. What strategies resolve contradictions in isomer distribution data during catalytic hydrogenation?

- Analysis Framework :

- Kinetic vs. Thermodynamic Control : Prolonged reaction times or elevated temperatures favor thermodynamically stable (E)-isomers due to steric hindrance in the (Z)-configuration.

- Catalyst Screening : Test alternative catalysts (e.g., Lindlar catalyst for partial hydrogenation) and quantify isomer ratios via GC-area normalization.

- Error Mitigation : Replicate experiments under identical conditions and apply ANOVA to assess reproducibility .

Q. How do steric and electronic effects influence the reactivity of this compound in Diels-Alder reactions?

- Experimental Design :

- Steric Mapping : Use X-ray crystallography or computational models (DFT) to analyze dienophile geometry. The bulky tert-butyl groups restrict orbital alignment, reducing reaction rates.

- Electronic Profiling : Compare reaction kinetics with less-substituted alkenes (e.g., 3-hexene) using UV-Vis spectroscopy to monitor π→π* transitions during cycloaddition .

Q. What computational methods predict the stability and tautomerization pathways of this compound derivatives?

- Workflow :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level and compute Gibbs free energies for tautomers.

- Transition-State Analysis : Locate saddle points using QST2/QST3 methods in Gaussian 16. Validate with experimental Arrhenius parameters from kinetic studies .

Methodological Guidance

Q. How should researchers handle air-sensitive derivatives of this compound?

- Best Practices :

- Storage : Use Schlenk flasks under argon or nitrogen. Add stabilizers (e.g., BHT) to prevent radical-mediated degradation.

- Handling : Perform manipulations in gloveboxes with O₂/H₂O levels <1 ppm. Monitor purity via FT-IR for peroxide formation (O-O stretch at 800–900 cm⁻¹) .

Q. What statistical approaches are recommended for analyzing discrepancies in physicochemical property data?

- Data Reconciliation :

- Multivariate Regression : Correlate boiling points or vapor pressures (e.g., 8.74 mmHg at 25°C ) with substituent effects (Taft or Hammett parameters).

- Outlier Detection : Apply Grubbs’ test to identify anomalous data points in replicated measurements .

Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 168.32 g/mol | MS | |

| Boiling Point | 142–144°C | Distillation | |

| Vapor Pressure (25°C) | 8.74 mmHg | Manometric Measurement | |

| H NMR (CDCl₃) δ (ppm) | 1.12 (s, 12H), 5.42 (t, 2H) | 400 MHz Spectrometer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.